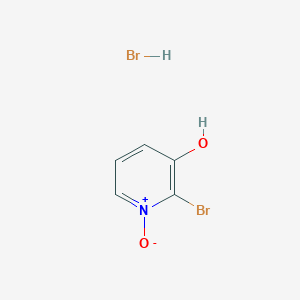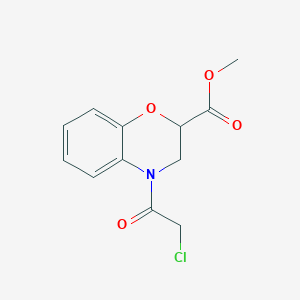
(2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The synthesis and analysis of similar chemical compounds, such as various tripodal amines and their Cu(II) complexes, have been reported. These compounds, closely related to (2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride, are characterized for their unique structural properties, including the formation of mononuclear and dinuclear complexes, providing insights into their potential applications in chemical synthesis and structural analysis (Keypour et al., 2015).
Luminescent Properties and Stimuli-Responsive Behavior
- Research on pyridyl substituted compounds with structural similarities to (2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride has demonstrated their luminescent properties in various solutions and states. These compounds exhibit aggregation enhanced emission and multi-stimuli-responsive properties, indicating potential applications in materials science and sensor technology (Srivastava et al., 2017).
Anti-Proliferative and CDK2 Inhibition Activity
- Studies on pyridine derivatives, including those with naphthyl and thienyl moieties, have shown significant anti-proliferative activity against various human cancer cell lines. These compounds also demonstrate the ability to inhibit CDK2, an important protein kinase in cell cycle regulation, suggesting potential applications in cancer research and therapy (Abdel-Rahman et al., 2021).
Coordination Compounds and Luminescence
- Research involving Cd(II) coordination compounds using bis(pyridyl) ligands, similar to (2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride, has revealed diverse supramolecular structures and luminescent properties. These findings could inform the development of new luminescent materials and coordination chemistry (Han et al., 2017).
Propriétés
IUPAC Name |
N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.2ClH/c1-2-4-17-11-15(5-6-16(17)3-1)13-19-12-14-7-9-18-10-8-14;;/h1-11,19H,12-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSKJTOOCFREIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCC3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)


![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)


![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)

